Pharmacopoeial Designation and Official Monograph Status: Fluoroatorvastatin vs. Other Atorvastatin Impurities
Fluoroatorvastatin is the sole impurity among the atorvastatin impurity panel designated as EP Impurity C and USP Atorvastatin Related Compound C, a dual-pharmacopoeia recognition not held by Impurity A, Impurity B, Impurity D, Impurity E, or Impurity F. This official monograph status mandates its use as a certified reference standard for system suitability, identification, and quantification in all regulatory submissions for atorvastatin API and finished drug products [1].
| Evidence Dimension | Pharmacopoeial designation status |
|---|---|
| Target Compound Data | EP Impurity C; USP Atorvastatin Related Compound C (dual designation) |
| Comparator Or Baseline | Impurity A (EP only); Impurity B (EP only); Impurity D (EP only); Impurity E (EP only); Impurity F (EP only) |
| Quantified Difference | Dual EP/USP recognition vs. single EP designation for all other specified impurities |
| Conditions | European Pharmacopoeia 10.0 and USP monographs for Atorvastatin Calcium |
Why This Matters
Dual pharmacopoeial recognition eliminates the need to procure separate EP and USP reference standards, streamlining analytical workflows and reducing procurement costs for laboratories serving both European and U.S. regulatory markets.
- [1] European Pharmacopoeia 10.0. Atorvastatin Calcium Trihydrate - Impurity C specification. View Source
